molecular formula C11H18ClNO3 B14520882 6-(2-Cyanoethoxy)hexyl chloroacetate CAS No. 62585-45-9

6-(2-Cyanoethoxy)hexyl chloroacetate

Cat. No.: B14520882
CAS No.: 62585-45-9
M. Wt: 247.72 g/mol
InChI Key: BNTVFGAKYWPEOJ-UHFFFAOYSA-N
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Description

6-(2-Cyanoethoxy)hexyl chloroacetate is a synthetic organic compound characterized by a hexyl chain substituted with a cyanoethoxy group at the 6-position and a chloroacetate ester moiety. Its molecular structure combines a chloroacetate group (ClCH₂COO–) linked to a hexyl chain modified with a cyanoethyl ether (–OCH₂CH₂CN). The compound’s structural complexity places it within a broader class of chloroacetate esters, which are often employed in organic synthesis, pharmaceuticals, or material science due to their electrophilic reactivity .

Properties

CAS No.

62585-45-9

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

6-(2-cyanoethoxy)hexyl 2-chloroacetate

InChI

InChI=1S/C11H18ClNO3/c12-10-11(14)16-9-4-2-1-3-7-15-8-5-6-13/h1-5,7-10H2

InChI Key

BNTVFGAKYWPEOJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCOC(=O)CCl)CCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyanoethoxy)hexyl chloroacetate typically involves the reaction of 6-(2-cyanoethoxy)hexanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

6-(2-Cyanoethoxy)hexanol+Chloroacetyl chloride6-(2-Cyanoethoxy)hexyl chloroacetate+HCl\text{6-(2-Cyanoethoxy)hexanol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-(2-Cyanoethoxy)hexanol+Chloroacetyl chloride→6-(2-Cyanoethoxy)hexyl chloroacetate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyanoethoxy)hexyl chloroacetate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives such as amides or thioesters.

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Amines.

Scientific Research Applications

6-(2-Cyanoethoxy)hexyl chloroacetate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Cyanoethoxy)hexyl chloroacetate depends on its chemical reactivity. For example, in nucleophilic substitution reactions, the chloroacetate group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The cyano group can participate in various reactions, including reduction to form amines, which can further react to form other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂•Na)

  • Structure and Reactivity: Sodium chloroacetate is a sodium salt of chloroacetic acid, lacking the ester and cyanoethoxy functionalities present in 6-(2-Cyanoethoxy)hexyl chloroacetate. Its ionic nature enhances water solubility, whereas the latter’s ester and ether groups confer lipophilicity .
  • Toxicity and Safety: Sodium chloroacetate exhibits significant hazards, including skin/eye irritation and systemic toxicity upon ingestion. First aid measures emphasize thorough rinsing and medical consultation . By contrast, the ester form (this compound) may exhibit lower acute toxicity due to reduced solubility and slower hydrolysis, though this remains speculative without direct data.

Chloroacetyl Chloride (C₂H₂Cl₂O)

  • Functional Groups: Chloroacetyl chloride contains a reactive acyl chloride group (–COCl), making it highly electrophilic and moisture-sensitive. In comparison, this compound has a stabilized ester group (–COO–), likely reducing its reactivity toward nucleophiles like water or alcohols .
  • Applications: Chloroacetyl chloride is widely used in peptide synthesis and agrochemical production. The hexyl and cyanoethoxy substituents in this compound could tailor its application toward controlled-release formulations or specialty polymers, though this requires experimental validation.

2-(2-Hydroxyethoxy)ethyl Chloroacetate (C₆H₁₁ClO₄)

  • Structural Similarities: This compound shares the chloroacetate ester group with the target compound but replaces the cyanoethoxyhexyl chain with a hydroxyethoxyethyl group.
  • The cyanoethoxyhexyl chain in the target compound would likely increase molecular volume and steric hindrance, impacting interactions in chromatographic or spectroscopic analyses .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Key Functional Groups Reactivity Profile Toxicity Notes
This compound C₁₁H₁₈ClNO₃ (inferred) Chloroacetate ester, cyanoethoxy Moderate electrophilicity (ester) Likely irritant (no direct data)
Sodium chloroacetate C₂H₃ClO₂•Na Carboxylate salt, chloroalkyl High water solubility, ionic reactivity Severe eye/skin irritant
Chloroacetyl chloride C₂H₂Cl₂O Acyl chloride Extreme moisture sensitivity Corrosive, respiratory hazard
2-(2-Hydroxyethoxy)ethyl chloroacetate C₆H₁₁ClO₄ Chloroacetate ester, hydroxyethoxy Hydrogen-bonding capacity Limited toxicity data

Research Findings and Implications

  • Reactivity Trends: Chloroacetate derivatives vary widely in reactivity based on substituents. Sodium chloroacetate’s ionic nature favors aqueous-phase reactions, while this compound’s lipophilic ester may enhance compatibility with organic matrices .
  • Toxicity Considerations: The absence of direct toxicity data for this compound necessitates caution, drawing parallels to structurally related esters. For example, chloroacetate esters generally require handling under inert conditions to prevent hydrolysis to chloroacetic acid, a known toxin .
  • Potential Applications: The cyanoethoxy group could enable applications in photoresist materials or click chemistry, leveraging its nitrile functionality for further derivatization. This contrasts with sodium chloroacetate’s role as a bulk chemical in herbicide synthesis .

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